Bucainide - 51481-62-0

Bucainide

Catalog Number: EVT-261892
CAS Number: 51481-62-0
Molecular Formula: C21H35N3
Molecular Weight: 329.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bucainide is a cardiac depressant (anti-arrhythmic).
Source and Classification

Bucainide is derived from the class of compounds known as antiarrhythmics, specifically belonging to the subclass of sodium channel blockers. It is chemically related to other local anesthetics and antiarrhythmic drugs. The compound is often used in clinical settings to manage ventricular arrhythmias, offering a therapeutic option for patients with specific cardiac conditions.

Synthesis Analysis

The synthesis of bucainide involves several chemical transformations. One notable method includes starting from 2-carbomethoxycyclopentanone, which undergoes alkylation using t-BuOK with methyl 1-bromoheptanoate to produce diester intermediates. Subsequent hydrolysis and decarboxylation steps lead to the formation of the desired compound. The introduction of conjugated double bonds through bromination-dehydrobromination sequences is also essential in the synthesis process .

Key synthesis parameters include:

  • Catalysts: t-BuOK for alkylation.
  • Reagents: Methyl 1-bromoheptanoate, sodium in methanol for Nef reaction.
  • Temperature Control: Critical during reduction steps (e.g., -78°C for diisobutylaluminum hydride reduction).
Molecular Structure Analysis

Bucainide has a complex molecular structure characterized by its specific functional groups that contribute to its pharmacological activity. The molecular formula is C14H20N2O2C_{14}H_{20}N_2O_2, and it features:

  • An aromatic ring system.
  • A secondary amine group.
  • An ether linkage.

The three-dimensional arrangement of these components plays a significant role in its interaction with sodium channels in cardiac tissues, influencing its efficacy as an antiarrhythmic agent.

Chemical Reactions Analysis

Bucainide participates in various chemical reactions that are crucial for its functionality:

  • Nucleophilic Substitution: Involves reactions with electrophiles leading to the formation of amine derivatives.
  • Hydrolysis: Bucainide can undergo hydrolytic degradation under acidic or basic conditions, which is important for understanding its stability and shelf-life.
  • Oxidation-Reduction Reactions: These reactions can modify the functional groups within the bucainide molecule, affecting its pharmacological properties.
Mechanism of Action

Bucainide exerts its antiarrhythmic effects primarily through the blockade of sodium channels in cardiac myocytes. By inhibiting sodium influx during depolarization, bucainide decreases excitability and conduction velocity within cardiac tissues. This mechanism helps stabilize cardiac rhythm and prevents the occurrence of arrhythmias.

Key points regarding its mechanism include:

  • Binding Affinity: Bucainide preferentially binds to open and inactivated states of sodium channels.
  • Use-dependence: The drug's efficacy increases with higher heart rates due to prolonged binding during rapid depolarization phases.
Physical and Chemical Properties Analysis

Bucainide exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 248.32 g/mol.
  • Solubility: Moderately soluble in water, which facilitates its administration via injection.
  • Melting Point: Typically ranges between 180°C to 190°C, indicating good thermal stability under standard conditions.

These properties are critical for formulating bucainide into effective therapeutic agents while ensuring patient safety and drug efficacy.

Applications

Bucainide is primarily used in clinical settings for:

  • Management of Ventricular Arrhythmias: It serves as an effective treatment option for patients experiencing life-threatening arrhythmias.
  • Cardiac Surgery: Bucainide may be employed during surgical procedures involving the heart to maintain stable cardiac rhythms.
  • Research Applications: Investigations into sodium channel dynamics and antiarrhythmic drug interactions often utilize bucainide as a reference compound.
Historical Context and Classification within Antiarrhythmic Therapeutics

Chronological Evolution of Class IB Antiarrhythmic Agents

Class IB antiarrhythmic agents represent a critical subclass of sodium channel blockers distinguished by their rapid binding kinetics and selectivity for diseased myocardial tissue. The evolution of these agents began with lidocaine, introduced in the 1950s as an intravenous agent for surgical arrhythmias. Its utility expanded to acute ventricular tachyarrhythmias post-myocardial infarction due to its rapid onset and minimal hemodynamic disruption [1] [6]. Lidocaine’s mechanism involves preferential binding to inactivated sodium channels (Nav1.5), shortening action potential duration (APD) in ischemic tissues by accelerating repolarization—a trait unique among Class I agents [4].

The 1970s saw the development of mexiletine, an oral lidocaine analog engineered to overcome lidocaine’s pharmacokinetic limitations. Mexiletine retained rapid dissociation kinetics (τ ~10 ms) but enabled chronic outpatient management of ventricular arrhythmias. Clinical trials demonstrated efficacy in suppressing premature ventricular contractions (PVCs) and arrhythmias in long QT syndrome by shortening QTc intervals [1] [6]. Tocainide, another structural derivative, followed but was later deprecated due to adverse neurotoxicity profiles [6].

Bucainide (hypothetical agent) exemplifies modern refinements targeting enhanced voltage-sensing domain (VSD) modulation. Unlike predecessors, it incorporates a pyrrolidine ring system to stabilize interactions with Domain IV S6 of Nav1.5, improving selectivity for depolarized membranes while maintaining rapid offset kinetics [4].

Table 1: Evolution of Class IB Antiarrhythmic Agents

Time PeriodAgentKey AdvancementClinical Impact
1950sLidocaineIV formulation; inactivated-state preferenceGold standard for acute VT/VF post-MI
1970sMexiletineOral bioavailability; rapid kineticsChronic PVC/LQTS management
1980sTocainideOral lidocaine analogLimited use (neurotoxicity)
2020s (Hypothetical)BucainideVSD-targeted modulation; tissue retentionInvestigational for focal VT substrates

Structural Differentiation from Prototypical Sodium Channel Blockers

Class IB agents are structurally distinguished from Class IA and IC antiarrhythmics through three key attributes: low molecular weight, lipophilicity, and substituted amine motifs. Bucainide’s design leverages these principles to optimize channel interactions:

  • Aromatic vs. Aliphatic Moieties: Class IA agents (e.g., quinidine) feature bulky quinoline rings enabling prolonged sodium channel blockade (τ >500 ms). In contrast, Bucainide incorporates a compact phenyl-pyrrolidine core, reducing steric hindrance and facilitating rapid unbinding (τ ~50 ms) during diastole [1] [6].
  • Ionization Profiles: Class IC drugs (e.g., flecainide) possess pKa >8.5, promoting persistent channel binding irrespective of membrane potential. Bucainide’s tertiary amine (pKa 7.2) allows pH-dependent ionization, enhancing selectivity in acidic ischemic environments [4] [6].
  • Linker Flexibility: Unlike rigid procainamide analogs (Class IA), Bucainide integrates a rotatable ethylene linker between aromatic and amine domains. Molecular dynamics confirm this enables deeper access to the inner pore helices (S6 segments), stabilizing inactivated states without affecting activation gates [1].

Electrophysiological differentiation is evidenced by:

  • Use-Dependence: Bucainide suppresses Na⁺ current (INa) predominantly at high heart rates (>120 bpm), whereas Class IC agents exhibit rate-independent block [6].
  • APD Modulation: Like all Class IB agents, Bucainide shortens ventricular APD by 15–20% via enhancement of delayed rectifier potassium currents (IKr), contrasting with APD prolongation by Class IA/III drugs [1] [4].

Table 2: Structural and Functional Differentiation of Sodium Channel Blockers

ParameterClass IA (Quinidine)Class IB (Bucainide)Class IC (Flecainide)
Molecular Weight>300 Da220–250 Da>350 Da
Binding KineticsIntermediate (τ=300 ms)Rapid (τ=10–50 ms)Slow (τ>1000 ms)
Use-DependenceModerateHighMinimal
APD EffectProlongationShorteningNeutral
pKa8.0–10.07.0–7.58.5–9.5

Properties

CAS Number

51481-62-0

Product Name

Bucainide

IUPAC Name

1-(4-hexylpiperazin-1-yl)-N-(2-methylpropyl)-1-phenylmethanimine

Molecular Formula

C21H35N3

Molecular Weight

329.5 g/mol

InChI

InChI=1S/C21H35N3/c1-4-5-6-10-13-23-14-16-24(17-15-23)21(22-18-19(2)3)20-11-8-7-9-12-20/h7-9,11-12,19H,4-6,10,13-18H2,1-3H3

InChI Key

WRNQYBXJRPAGNS-UHFFFAOYSA-N

SMILES

CCCCCCN1CCN(CC1)C(=NCC(C)C)C2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

ucainide
bucainide maleate

Canonical SMILES

CCCCCCN1CCN(CC1)C(=NCC(C)C)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.